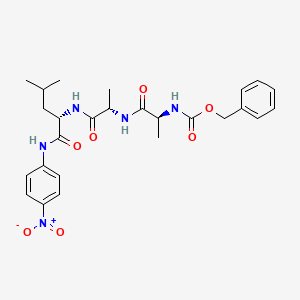

Z-Ala-ala-leu-pna

描述

准备方法

The synthesis of Z-Ala-ala-leu-pna typically involves the stepwise addition of amino acids to form the tetrapeptide chain. The process begins with the protection of the amino group of L-alanine using a benzyloxycarbonyl (Z) group. This is followed by the sequential coupling of L-alanine and L-leucine using standard peptide synthesis techniques. The final step involves the attachment of p-nitroanilide to the C-terminal end of the peptide . Industrial production methods often utilize automated peptide synthesizers to ensure high purity and yield .

化学反应分析

Z-Ala-ala-leu-pna undergoes various chemical reactions, primarily involving hydrolysis by serine proteases. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color . This reaction is commonly used in kinetic studies to analyze the activity of proteases . The compound is stable under standard laboratory conditions but should be stored at low temperatures to prevent degradation .

科学研究应用

Biochemical Research

1.1. Substrate for Serine Proteases

Z-Ala-Ala-Leu-pNA serves as a substrate for serine proteases, such as subtilisin and neprilysin. These enzymes cleave the amide bond between the p-nitroaniline (pNA) moiety and the adjacent amino acid, releasing pNA, which can be quantitatively measured. This reaction is crucial for understanding enzyme kinetics and specificity.

- Kinetic Studies : The kinetic parameters of serine proteases can be assessed using this compound. Studies have shown that the Km values for various substrates, including this compound, provide insights into enzyme affinity and catalytic efficiency .

1.2. Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the conformational dynamics of this compound in solution and its interactions with proteases. These simulations reveal the flexibility and potential conformations the peptide can adopt, which is essential for understanding its reactivity with enzymes .

Enzyme Activity Assays

2.1. Detection of Protease Activity

this compound is frequently used in assays to detect protease activity due to its ability to release pNA upon cleavage. The absorbance of pNA at 405 nm is directly proportional to the enzyme activity, allowing for quantitative measurements.

- Fluorogenic Assays : More sensitive detection methods utilize fluorogenic substrates derived from this compound, enabling detection at ng levels of enzyme activity .

Industrial Applications

3.1. Food Industry

The compound has potential applications in the food industry for monitoring proteolytic activity during food processing, particularly in cheese production and meat tenderization, where proteases play a critical role.

3.2. Biotechnology

In biotechnology, this compound can be used to screen microbial proteases that are valuable in various industrial processes, including waste treatment and fermentation .

Case Studies

作用机制

The mechanism of action of Z-Ala-ala-leu-pna involves its hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond between the leucine and p-nitroanilide groups. This reaction releases p-nitroaniline, which can be detected spectrophotometrically . The molecular targets of this compound are the active sites of serine proteases, where the hydrolysis reaction occurs .

相似化合物的比较

Z-Ala-ala-leu-pna is similar to other chromogenic substrates used for protease assays, such as Z-Gly-Gly-Leu-pna and Z-Phe-Arg-pna . this compound is unique due to its specific sequence of amino acids, which makes it a preferred substrate for certain proteases like subtilisin and neprilysin . This specificity allows for more accurate and reliable measurements of enzyme activity in various research applications .

生物活性

Z-Ala-Ala-Leu-pNA (benzyloxycarbonyl-L-alanyl-L-alanyl-L-leucine p-nitroanilide) is a synthetic peptide substrate primarily used in biochemical assays to evaluate the activity of serine proteases, particularly subtilisin-like enzymes. This article provides a detailed overview of its biological activity, including enzymatic interactions, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 527.57 g/mol

- Purity : ≥ 99.0% (HPLC)

- Storage Conditions : 2-10 °C

This compound serves as a chromogenic substrate, where the release of p-nitroaniline (pNA) upon hydrolysis can be quantitatively measured, making it useful for enzyme kinetics studies.

Enzymatic Activity

This compound is specifically hydrolyzed by serine proteases, including subtilisin A and various enzymes from microbial sources. The hydrolysis mechanism typically involves the formation of an acyl-enzyme intermediate, followed by deacylation to release pNA.

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme Source | Specific Activity (μmol/min/mg) | Notes |

|---|---|---|

| Subtilisin A | 48.4 ± 2.4 | Optimal activity at pH 8.0 |

| Serine Protease from Bacillus | Variable | Dependent on enzyme concentration |

| Trichoderma harzianum | Active | Identified as a potent protease |

Case Study 1: Hydrolytic Activity in Fungal Proteases

A study investigating the extracellular proteases secreted by Trichoderma harzianum identified significant activity towards this compound. This study highlighted the potential of using fungal proteases in industrial applications due to their ability to efficiently hydrolyze peptide substrates .

Case Study 2: Substrate Specificity Analysis

Research conducted on various mutant forms of leucine aminopeptidase demonstrated that modifications in substrate specificity could enhance the hydrolytic activity towards this compound. The study emphasized the importance of amino acid composition in determining enzyme-substrate interactions .

The enzymatic hydrolysis of this compound involves several key steps:

- Binding : The enzyme binds to the substrate forming an enzyme-substrate complex.

- Acylation : The serine hydroxyl group attacks the carbonyl carbon of the peptide bond, forming an acyl-enzyme intermediate.

- Deacylation : Water molecules hydrolyze the acyl-enzyme intermediate, releasing p-nitroaniline and regenerating the active site of the enzyme.

Research Findings

Recent investigations into this compound have focused on its role as a model substrate for studying protease kinetics and inhibition. The findings indicate that variations in substrate structure can significantly affect enzyme activity and stability.

Table 2: Comparative Studies on Substrate Variants

| Substrate Variant | Enzyme Activity (μmol/min/mg) | Comments |

|---|---|---|

| This compound | 48.4 ± 2.4 | Standard for serine proteases |

| Z-Phe-Phe-Leu-pNA | Lower | Reduced affinity for some enzymes |

| Z-Gly-Gly-Leu-pNA | Higher | Enhanced hydrolysis rates observed |

属性

IUPAC Name |

benzyl N-[1-[[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O7/c1-16(2)14-22(25(34)29-20-10-12-21(13-11-20)31(36)37)30-24(33)17(3)27-23(32)18(4)28-26(35)38-15-19-8-6-5-7-9-19/h5-13,16-18,22H,14-15H2,1-4H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSQXEZZCBIDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657570 | |

| Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-33-2 | |

| Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。